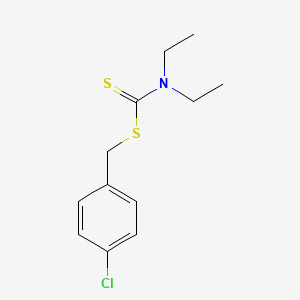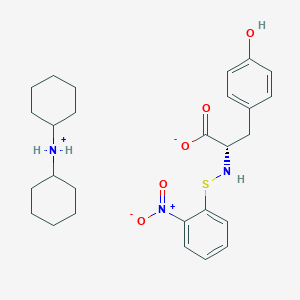
N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt: is a chemical compound that belongs to the class of N-sulfenylated amino acids. This compound is often used in peptide synthesis and as a protecting group for amino acids due to its stability and reactivity. The dicyclohexylammonium salt form enhances its solubility and handling properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt typically involves the reaction of L-tyrosine with 2-nitrobenzenesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenylsulfenyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfenyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt is widely used in peptide synthesis as a protecting group for the amino group of tyrosine. It helps in the selective deprotection of peptides during synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of sulfenylated amino acids in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic peptides. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also employed in the production of diagnostic reagents and biochemical assays.
Mécanisme D'action
The mechanism of action of N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt involves the formation of a stable sulfenyl group on the amino acid. This modification protects the amino group from unwanted reactions during peptide synthesis. The sulfenyl group can be selectively removed under mild conditions, allowing for the controlled assembly of peptides. The molecular targets include the amino groups of amino acids and peptides, and the pathways involved are those related to peptide bond formation and cleavage.
Comparaison Avec Des Composés Similaires
- N-(2-Nitrophenylsulfenyl)-L-alanine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-valine (dicyclohexylammonium) salt
Comparison: N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt is unique due to the presence of the tyrosine residue, which contains a phenolic hydroxyl group. This additional functional group provides unique reactivity and binding properties compared to other N-sulfenylated amino acids. For example, N-(2-Nitrophenylsulfenyl)-L-alanine lacks the phenolic hydroxyl group, making it less reactive in certain biochemical assays. Similarly, N-(2-Nitrophenylsulfenyl)-L-serine and N-(2-Nitrophenylsulfenyl)-L-valine have different side chains, which influence their solubility and reactivity.
Propriétés
Formule moléculaire |
C27H37N3O5S |
|---|---|
Poids moléculaire |
515.7 g/mol |
Nom IUPAC |
dicyclohexylazanium;(2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoate |
InChI |
InChI=1S/C15H14N2O5S.C12H23N/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,12,16,18H,9H2,(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
Clé InChI |
YDRHRXMLHGDAIL-YDALLXLXSA-N |
SMILES isomérique |
C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)[O-] |
SMILES canonique |
C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



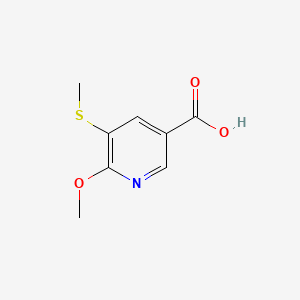
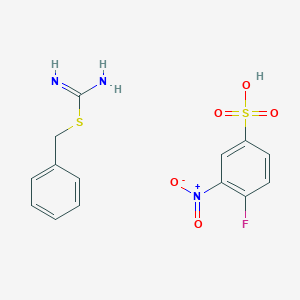
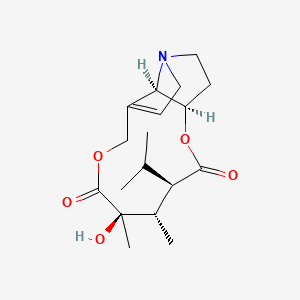
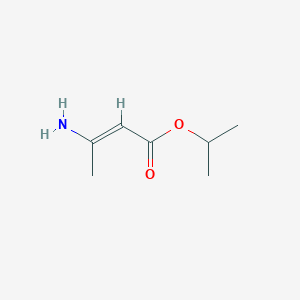
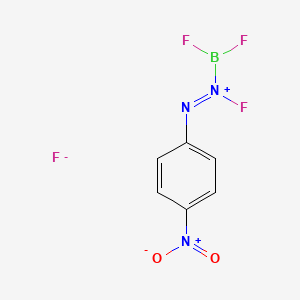
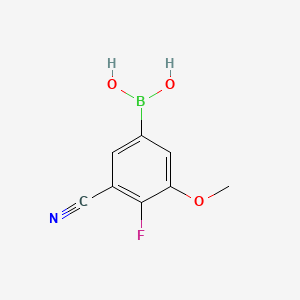
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
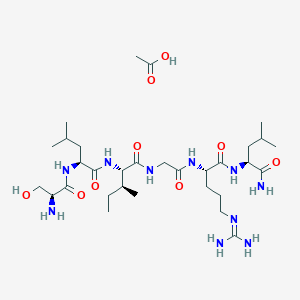
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

